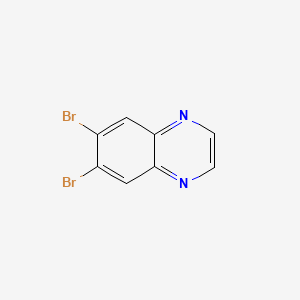

6,7-Dibromoquinoxaline

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H4Br2N2 |

|---|---|

Molecular Weight |

287.94 g/mol |

IUPAC Name |

6,7-dibromoquinoxaline |

InChI |

InChI=1S/C8H4Br2N2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h1-4H |

InChI Key |

UYFYNKCGCHMTQG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C2C=C(C(=CC2=N1)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 6,7 Dibromoquinoxaline and Its Derivatives

Precursor Synthesis and Halogenation Routes

The construction of the 6,7-dibromoquinoxaline (B6158433) scaffold can be achieved through several strategic pathways. These methods primarily involve the cyclization of a pre-brominated diamine precursor or the direct halogenation of a pre-formed quinoxaline (B1680401) core.

Synthesis from 4,5-Dibromo-1,2-diaminobenzene and 1,2-Dicarbonyl Compounds

A common and effective method for synthesizing this compound involves the condensation reaction of 4,5-dibromo-1,2-diaminobenzene with a 1,2-dicarbonyl compound. nih.govmdpi.com This approach builds the quinoxaline ring system with the desired bromine atoms already in place.

The synthesis of the key precursor, 4,5-dibromo-1,2-diaminobenzene, can be accomplished by the reduction of 4,5-dibromo-2-nitroaniline (B8493906). prepchem.com For instance, hydrogenation of 4,5-dibromo-2-nitroaniline using Raney Nickel as a catalyst in ethanol (B145695) under hydrogen pressure yields 4,5-dibromo-o-phenylenediamine. prepchem.com

Once the diamine is obtained, it can be reacted with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or benzil (B1666583), to form the corresponding this compound derivative. nih.govmdpi.com For example, the reaction of 4,5-dibromobenzene-1,2-diamine (B1314967) with a 40% glyoxal solution in ethanol at reflux yields this compound. mdpi.com Similarly, reacting the diamine with benzil in isopropanol (B130326) at reflux produces 6,7-dibromo-2,3-diphenylquinoxaline. nih.gov

A study reported the synthesis of this compound with an 89% yield from the reaction of 4,5-dibromobenzene-1,2-diamine and a glyoxal solution. mdpi.com

Table 1: Synthesis of this compound Derivatives from 4,5-Dibromo-1,2-diaminobenzene

| 1,2-Dicarbonyl Compound | Product | Reaction Conditions | Yield | Reference |

| Glyoxal (40% aq. solution) | This compound | Ethanol, Reflux | 89% | mdpi.com |

| Benzil | 6,7-Dibromo-2,3-diphenylquinoxaline | Isopropanol, Reflux | 83% | nih.gov |

Direct Bromination of Quinoxaline Scaffolds

Direct bromination of the quinoxaline ring system is another viable, though sometimes less regioselective, route. The electron-rich nature of the quinoxaline ring allows for electrophilic substitution, but can lead to a mixture of brominated isomers.

The use of N-bromosuccinimide (NBS) as a brominating agent can offer milder reaction conditions. For instance, refluxing quinoxaline with NBS and a radical initiator like dibenzoyl peroxide in a suitable solvent such as glacial acetic acid or dimethylformamide (DMF) can yield 6-bromoquinoxaline. While this specific example targets the 6-position, modifications in reaction conditions or the starting quinoxaline derivative could potentially favor the formation of the 6,7-dibromo product. However, direct bromination of unsubstituted quinoxaline with elemental bromine in acetonitrile (B52724) can lead to a mixture of dibrominated products, including this compound, alongside other isomers.

Halogenation of Quinoxaline-2,3(1H,4H)-dione Derivatives

The halogenation of quinoxaline-2,3(1H,4H)-dione and its derivatives provides a pathway to 6,7-dibrominated compounds. 6,7-Dibromo-1,4-dihydroquinoxaline-2,3-dione can be prepared by the bromination of quinoxaline-2,3-dione under acidic conditions. This dione (B5365651) can then serve as a precursor for further synthetic modifications.

For example, the synthesis of quinoxaline-2,3-diol derivatives can be achieved by heating the corresponding diamine with oxalic acid in DMF. semanticscholar.org

Carbon-Carbon Cross-Coupling Reactions

The bromine atoms on the this compound scaffold are amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents and the construction of more complex molecular architectures.

Suzuki-Miyaura Coupling with Boronic Acids

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. libretexts.org This reaction is highly effective for the functionalization of this compound.

In a typical Suzuki-Miyaura reaction, this compound can be coupled with an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. mdpi.com This allows for the selective substitution of one or both bromine atoms, leading to mono- or di-arylated quinoxaline derivatives. The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to control the degree of substitution and maximize the yield of the desired product. nih.gov

For example, the Suzuki-Miyaura cross-coupling of a dibromoquinoxaline derivative with an appropriate boronic acid has been utilized in the synthesis of precursors for more complex heterocyclic systems. researchgate.net

Stille Coupling with Organostannanes

The Stille coupling reaction provides an alternative method for carbon-carbon bond formation, involving the reaction of an organohalide with an organostannane (organotin) compound, catalyzed by palladium. name-reaction.comopenochem.org

Similar to the Suzuki-Miyaura coupling, the Stille reaction can be applied to this compound to introduce various organic groups. The reaction typically proceeds via an oxidative addition of the dibromoquinoxaline to a Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. openochem.org

The choice between Suzuki-Miyaura and Stille coupling often depends on the specific substrates, functional group tolerance, and the availability of the corresponding boronic acid or organostannane reagents. While organotin compounds are known for their toxicity, the Stille reaction remains a valuable tool in organic synthesis. libretexts.org

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, is a cornerstone method for the introduction of acetylenic moieties onto aromatic systems. organic-chemistry.orgwikipedia.org This reaction has been effectively applied to 6,7-dihaloquinoxaline systems to synthesize 6,7-dialkynylquinoxalines. The standard method involves a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org

Research has demonstrated the synthesis of monoalkynyl- and dialkynyl-quinoxalines using palladium nanoparticle catalysts. tandfonline.comresearchgate.net The reaction of 6,7-dihaloquinoxalines, such as 6,7-dichloro-1,3-dimethyllumazine, with terminal alkynes under Sonogashira conditions can yield both 7-alkynyl-6-chloro- and 6,7-dialkynyl derivatives. orcid.org The reactivity of the halogen substituent is a key factor, with the general reactivity trend being I > Br > Cl. wuxiapptec.com For substrates like this compound, the dual bromine sites are amenable to sequential or double coupling, allowing for the construction of symmetric or asymmetric dialkynyl products.

The process typically involves the reaction of the dibromoquinoxaline with a terminal alkyne in the presence of a palladium source like Pd(PPh₃)₂Cl₂ or Pd(dba)₂, a copper salt such as CuI, and a base, commonly an amine like triethylamine (B128534) or diisopropylamine, in a suitable solvent like THF or DMF. nih.govmdpi.com The choice of reaction conditions, including the catalyst system, base, solvent, and temperature, can influence the selectivity between mono- and di-alkynylation. For instance, using a stoichiometric amount of the terminal alkyne may favor mono-substitution, while an excess of the alkyne promotes the formation of the dialkynyl product. These 6,7-dialkynylquinoxalines are valuable intermediates, for example, in the synthesis of Current time information in Bangalore, IN.mdpi.comnumberanalytics.comtriazolo[1′,5′;1,2]pyrido[3,4-b]pyrazines through tandem cyclization with sodium azide. orcid.orgacs.org

Negishi Coupling and Other Organometallic Approaches

The Negishi coupling is a powerful and versatile palladium- or nickel-catalyzed reaction that forges carbon-carbon bonds by coupling an organozinc compound with an organic halide or triflate. wikipedia.orgnumberanalytics.comorganic-chemistry.org This reaction is distinguished by its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org For this compound, Negishi coupling provides a robust route to introduce alkyl, aryl, or vinyl substituents at these positions.

The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. numberanalytics.com To functionalize this compound, an organozinc reagent (R-ZnX) is reacted with the dibromo-scaffold in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(P(t-Bu)₃)₂. wikipedia.orgorganic-chemistry.org The reaction can be performed stepwise to create asymmetrical products or in a one-pot fashion with excess organozinc reagent to yield symmetrical 6,7-disubstituted quinoxalines.

Beyond Negishi coupling, other organometallic approaches can be envisioned for the functionalization of this compound. These methods leverage the transformation of the carbon-bromine bond into a carbon-metal bond, which can then participate in various coupling reactions. While specific examples for this compound are not extensively detailed in the provided context, the principles of organometallic chemistry allow for such transformations. The development of organometallic catalysts continues to advance, aiming for higher activity, stability, and alignment with green chemistry principles. sciltp.com

Carbon-Heteroatom Cross-Coupling Reactions

Carbon-heteroatom bond formation is a fundamental transformation in organic synthesis, crucial for the construction of many pharmaceuticals and functional materials. For this compound, the introduction of nitrogen, oxygen, or sulfur functionalities via cross-coupling reactions dramatically expands its chemical space and potential applications.

Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides/triflates and amines. numberanalytics.comlibretexts.org This reaction has become a premier tool for synthesizing arylamines due to its broad substrate scope and high efficiency. orcid.orgsci-hub.cat The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to afford the C-N coupled product. numberanalytics.comlibretexts.org

The reaction has been successfully applied to various this compound derivatives to introduce primary and secondary amines at the 6- and 7-positions.

Monoamination Strategies

Achieving selective monoamination of a dihaloarene like this compound can be challenging, as the first amination often activates the ring, making the second substitution faster. However, careful control of reaction conditions can favor the mono-substituted product. In the context of 2,3-bis(4-methoxycarbonylphenyl)-6,7-dibromoquinoxaline, reacting with 1,3-diaminopropane (B46017) using a dppf ligand resulted in a mixture of mono- and di-aminated products in a roughly 1:1 ratio after 24 hours. mdpi.com This suggests that stopping the reaction at an early stage or using a limited amount of the amine nucleophile could be viable strategies for isolating the monoaminated product, although separation from the starting material and the disubstituted product would be necessary.

Diamination Strategies for 6,7-Positions

The synthesis of 6,7-diaminoquinoxaline derivatives is often the primary goal. Research has shown that palladium-catalyzed diamination of 6,7-dibromo-2,3-diphenylquinoxaline can be achieved with high yields. mdpi.com Similarly, 2,3-bis(4-methoxycarbonylphenyl)-6,7-dibromoquinoxaline was successfully diaminated using 1,3-diaminopropane. mdpi.com The key to successful diamination is typically the use of a sufficient excess of the amine and prolonged reaction times to ensure complete conversion. mdpi.commdpi.com For instance, the reaction of 2,3-bis(4-methoxycarbonylphenyl)-6,7-dibromoquinoxaline with 1,3-diaminopropane at reflux for 48 hours using a dppf-based catalyst system yielded the desired diamine. mdpi.com

| Substrate | Amine | Catalyst System (Pd Source/Ligand) | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 6,7-Dibromo-2,3-diphenylquinoxaline | 2-Methoxyethylamine | Pd(dba)₂ / BINAP | tBuONa | Dioxane | Reflux, 24 h | Up to 77% | mdpi.com |

| 2,3-Bis(4-methoxycarbonylphenyl)-6,7-dibromoquinoxaline | 1,3-Diaminopropane | Pd(dba)₂ / dppf | tBuONa | Dioxane | Reflux, 48 h | Not specified, but successful | mdpi.com |

Ligand and Base Effects on Amination Efficiency

The choice of ligand and base is critical for the success and efficiency of the Buchwald-Hartwig amination. numberanalytics.com The ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. Bulky, electron-rich phosphine (B1218219) ligands are commonly employed. numberanalytics.comnih.gov

In the amination of 2,3-bis(4-methoxycarbonylphenyl)-6,7-dibromoquinoxaline with 1,3-diaminopropane, ligand choice was paramount. mdpi.com Reactions attempted with BINAP and DavePhos as ligands were unsuccessful, yielding no desired product. mdpi.com However, switching to dppf (1,1'-Bis(diphenylphosphino)ferrocene) enabled the reaction to proceed, although selectivity was initially poor. mdpi.com This highlights the profound impact of the ligand structure on the catalytic activity for this specific substrate.

The base also plays a crucial role, primarily in the deprotonation of the amine or the palladium-amine complex to form the key amido intermediate. researchgate.net Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are frequently used. numberanalytics.com In studies on this compound derivatives, NaOtBu was the base of choice. mdpi.commdpi.com An attempt to use a weaker base, cesium carbonate (Cs₂CO₃), in conjunction with the DavePhos ligand, was unsuccessful for the amination of 2,3-bis(4-methoxycarbonylphenyl)-6,7-dibromoquinoxaline. mdpi.com The effectiveness of a base can be highly context-dependent, varying with the substrates, ligand, and solvent. researchgate.net Strong bases are often required for the deprotonation step, but their use can be limited by the presence of base-sensitive functional groups in the substrates. wuxiapptec.com

| Ligand | Base | Result | Reference |

|---|---|---|---|

| BINAP | tBuONa | Unsuccessful | mdpi.com |

| DavePhos | tBuONa | Unsuccessful | mdpi.com |

| DavePhos | Cs₂CO₃ | Unsuccessful | mdpi.com |

| dppf | tBuONa | Reaction proceeds (mono- and di-amination observed) | mdpi.com |

C-O and C-S Bond Formation Methodologies

The introduction of oxygen and sulfur moieties onto the quinoxaline scaffold is a critical step for modifying the electronic properties and biological activities of the resulting derivatives. Methodologies for C-O and C-S bond formation often rely on transition-metal-catalyzed cross-coupling reactions, where the bromo-substituents at the 6- and 7-positions of the quinoxaline core serve as versatile handles.

Palladium- and copper-catalyzed reactions are prominent in this context. For instance, Pd-catalyzed C-O cross-couplings enable the synthesis of alkoxy- and aryloxy-quinoxalines. researchgate.net Similarly, the formation of C-S bonds to generate thioethers and related sulfoxide (B87167) or sulfone derivatives is effectively achieved through catalysis. A palladium(II)-catalyzed tandem reaction involving C-S bond direct cross-coupling followed by sulfonylation has been developed to synthesize 2-(phenylsulfinyl)-quinoxaline derivatives. preprints.org This method demonstrates wide substrate scope and operates under mild conditions. preprints.org

The Chan-Lam cross-coupling reaction, which typically uses copper catalysts, is another powerful tool for C-S bond formation. An efficient method for synthesizing S-aryl/heteroaryl-quinazolines (a related nitrogen-containing heterocycle) has been developed using copper(II) acetate (B1210297) as the catalyst to couple various aryl and heteroaryl boronic acids with a thiol-containing precursor. ias.ac.in This approach is noted for its good functional group tolerance, accommodating halides, esters, and nitriles. ias.ac.in Furthermore, the development of metal-free C-S bond formation reactions, such as the water-promoted dehydrative cross-coupling of allylic alcohols with sulfinic acids, highlights a move towards more sustainable synthetic practices. d-nb.info While not demonstrated specifically on this compound, these methodologies represent the current state-of-the-art for C-S bond formation on aromatic systems.

Table 1: Methodologies for C-O and C-S Bond Formation

| Bond Type | Methodology | Catalyst/Reagents | Key Features |

|---|---|---|---|

| C-O | Cross-Coupling | Palladium Complexes | Enables synthesis of alkoxy- and aryloxy-derivatives. |

| C-O | Aryne Chemistry | KF/18-crown-6 | Domino reaction for the synthesis of 2H-chromene derivatives. mdpi.com |

| C-S | Chan-Lam Coupling | Copper(II) acetate | Couples aryl boronic acids with thiols; good functional group tolerance. ias.ac.in |

| C-S | Tandem Cross-Coupling/Sulfonylation | Palladium(II) acetate | Forms C(sp2)-sulfoxide bonds under mild conditions. preprints.org |

| C-S | Dehydrative Cross-Coupling | Metal-Free (Water-Promoted) | Sustainable method for creating allylic sulfones from alcohols and sulfinic acids. d-nb.info |

Annulation and Ring-Forming Reactions

Building upon the quinoxaline core, annulation and ring-forming reactions are employed to construct more complex, polycyclic heterocyclic systems. These reactions are essential for creating novel scaffolds for materials science and medicinal chemistry.

Intramolecular Cyclization for Fused Heterocyclic Systems (e.g., Indoloquinoxalines)

Indoloquinoxalines, a class of fused heterocyclic systems, are of significant interest due to their diverse pharmacological properties. nih.gov Their synthesis is often achieved via intramolecular cyclization, where a pre-functionalized quinoxaline derivative undergoes a ring-closing reaction. A prominent strategy involves the intramolecular N-arylation of an amino group with an aryl halide.

An efficient protocol for synthesizing 5,6-dihydroindolo[1,2-a]quinoxaline derivatives utilizes a copper(I) iodide (CuI)-catalyzed intramolecular N-arylation. nih.gov This method has been shown to be effective, providing good to excellent yields of the tetracyclic products. nih.gov Another approach employs (diacetoxyiodo)benzene (B116549) (PIFA) to mediate the intramolecular N-arylation of 2-aminoquinoxalines at room temperature, yielding a variety of indolo[2,3-b]quinoxalines. researchgate.net Palladium-catalyzed reactions are also central to this field. For example, 2,3-dibromoquinoxaline (B1596595) can be converted to indolo[2,3-b]quinoxaline derivatives through a two-step process involving a Suzuki coupling followed by a Pd-catalyzed twofold C-N coupling for the annulation step. researchgate.net

Table 2: Intramolecular Cyclization for Indoloquinoxaline Synthesis

| Starting Material | Catalyst/Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Substituted 2-(2-iodophenylamino)quinoxalines | CuI / L-proline | 5,6-dihydroindolo[1,2-a]quinoxalines | 83-97% | nih.gov |

| Substituted 2-aminoquinoxalines | PIFA | indolo[2,3-b]quinoxalines | Good to Excellent | researchgate.net |

| 2,3-dibromoquinoxaline | Pd-catalyst | indolo[2,3-b]quinoxalines | Good | researchgate.net |

Photocycloaddition Reactions

Photocycloaddition reactions are powerful photochemical processes that form cyclic compounds from two or more unsaturated molecules. youtube.com These reactions, often forbidden under thermal conditions, become allowed when one of the reacting partners is in a photoexcited state. youtube.com The [2+2] photocycloaddition is a classic example used to create four-membered rings.

In the context of quinoxaline-related structures, enantioselective intermolecular [2+2] photocycloaddition reactions of 2(1H)-quinolones with electron-deficient olefins have been successfully demonstrated. nih.gov Using visible light and a chiral thioxanthone catalyst, these reactions proceed with excellent regio- and diastereoselectivity, producing cyclobutane (B1203170) products with high enantiomeric excess. nih.gov The key to this selectivity is a two-point hydrogen bonding interaction between the quinolone substrate and the catalyst, which facilitates efficient energy transfer and enantiofacial differentiation. nih.gov While specific examples starting from this compound are not prevalent, these findings on the closely related quinolone core demonstrate the potential of photocycloaddition for the stereocontrolled synthesis of complex, functionalized cyclobutane-fused quinoxaline derivatives.

Advanced Synthetic Techniques and Optimization

To improve the efficiency, safety, and scalability of synthetic routes, advanced techniques such as microwave-assisted synthesis and flow chemistry are increasingly being adopted.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved product yields and purity. udayton.edu

This technology has been effectively applied to the synthesis of quinoxaline derivatives. For instance, the CuI-catalyzed intramolecular N-arylation to form 5,6-dihydroindolo[1,2-a]quinoxalines proceeds rapidly under microwave irradiation, with reaction times as short as 45-60 minutes, compared to much longer periods required for conventional heating. nih.gov This method provides excellent yields (83–97%). nih.gov Similarly, microwave-assisted methodologies have been developed for the synthesis of various substituted quinoxalines and related heterocycles, often in solvent-free conditions, which enhances the green credentials of the process. udayton.edubeilstein-journals.org One-pot microwave-assisted synthesis of 2,4-dichloroquinolines has been reported to occur in as little as 50 seconds at 600 W. asianpubs.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method | Benefit |

|---|---|---|---|

| Intramolecular N-arylation | High temperature, long reaction time | 90 °C, 45-60 min (83-97% yield) nih.gov | Drastically reduced reaction time, high yield |

| Quinoxaline Synthesis | Extended reaction times, complex catalysts | 160 °C, 5 min (catalyst-free) udayton.edu | Rapid, solvent-free, simplified procedure |

| Dichloroquinoline Synthesis | Multi-step, long duration | 50 seconds (one-pot) asianpubs.org | Extremely rapid, one-pot procedure |

Flow Chemistry Approaches

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages in chemical synthesis. nih.gov These benefits include superior heat and mass transfer, enhanced safety for handling hazardous reagents or running highly exothermic reactions, and straightforward scalability. nih.govnjbio.com The use of continuous-flow systems allows for process intensification and can lead to higher yields and purity compared to batch protocols. polimi.it

In the synthesis of biologically relevant molecules and heterocyclic scaffolds, flow chemistry is becoming increasingly important. nih.gov By connecting multiple reactor units, multi-step syntheses can be performed in a fully continuous manner, including intermediate purification steps. njbio.com While specific documented flow syntheses of this compound are not widely reported, the principles of flow chemistry are directly applicable. The technology is well-suited for the nitration, halogenation, and cross-coupling reactions often employed in the synthesis of quinoxaline precursors and derivatives. The improved control over reaction parameters (temperature, pressure, residence time) offered by flow reactors makes it an ideal platform for optimizing the synthesis of complex molecules like functionalized quinoxalines, ensuring reproducibility and enabling rapid library generation for drug discovery programs. nih.govpolimi.it

Catalyst Development and Ligand Design for Enhanced Selectivity

The functionalization of this compound often involves palladium-catalyzed cross-coupling reactions, such as C-N (Buchwald-Hartwig amination) and C-C (Suzuki, Stille) couplings. The choice of catalyst and, critically, the accompanying ligand, dictates the outcome of these transformations, influencing selectivity and efficiency.

Palladium complexes are the most common catalysts, with the selection of the ligand being crucial for the reaction's success. For the synthesis of N-heterocycles, catalyst systems such as Pd(OAc)₂ accompanied by ligands like tricyclohexylphosphine (B42057) (PCy₃) have proven suitable. chim.it In the synthesis of fused indoloheterocycles, which share structural similarities with functionalized quinoxalines, site-selective Suzuki-Miyaura reactions followed by double C-N couplings are employed. chim.it The optimization of these sequential reactions often reveals that bidentate phosphine ligands, such as Xantphos and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP), can provide superior yields in the cyclization step compared to monodentate ligands. chim.itmdpi.com

In a specific application, the Pd-catalyzed diamination of 6,7-dibromo-2,3-diphenylquinoxaline was studied to create macrocyclic ligands. mdpi.comnih.gov The catalytic system of choice was tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) or its precursor bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) in combination with the bulky, electron-rich BINAP ligand. mdpi.comnih.govresearchgate.net This combination is well-established for facilitating challenging C-N bond formations. The bulky nature of the BINAP ligand is thought to promote the reductive elimination step, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.

| Reaction Type | Catalyst | Ligand | Substrate Example | Key Finding | Reference |

| C-N Amination | Pd(dba)₂ | BINAP | 6,7-dibromo-2,3-diphenylquinoxaline | Efficient for diamination to form macrocycles. | mdpi.com, nih.gov |

| C-N Amination | Pd(OAc)₂ | PCy₃ | Dihaloarenes | Suitable for domino C-N coupling reactions. | chim.it |

| C-C Suzuki | Pd(PPh₃)₄ | PPh₃ (internal) | Halogenated Quinoxalines | Standard catalyst for Suzuki coupling. | mdpi.com |

| C-C Suzuki | Pd(dppf)Cl₂ | dppf (internal) | Brominated Phenothiazine | Effective precatalyst for Miyaura borylation. | mdpi.com |

| C-C Stille | Pd(PPh₃)₂Cl₂ | PPh₃ (internal) | 5,8-Dibromoquinoxaline | Used for coupling with organotin reagents. | acs.org |

Reaction Condition Screening for Yield and Purity Maximization

The optimization of reaction conditions is a critical process to maximize the yield and purity of this compound derivatives. This involves the systematic variation of parameters such as solvent, temperature, base, and reaction time. whiterose.ac.uk

In the Pd-catalyzed amination of 6,7-dibromo-2,3-diphenylquinoxaline with various amines, a detailed screening of conditions was essential for success. mdpi.comnih.gov The reaction was typically conducted in an inert atmosphere using a high-boiling point aprotic solvent like dioxane or toluene (B28343) to allow for reflux temperatures, which are often necessary to drive the catalytic cycle forward. chim.itmdpi.com For the synthesis of a diamine derivative using 2-methoxyethylamine, the reaction was performed in dioxane at reflux for 24 hours. mdpi.comnih.gov A strong, non-nucleophilic base, sodium tert-butoxide (tBuONa), was used to facilitate the deprotonation of the amine and assist in the catalytic cycle. mdpi.comnih.gov

The concentration of reactants is another key variable. For the synthesis of oxaazamacrocycles from 6,7-dibromo-2,3-diphenylquinoxaline, increasing the equivalents of the diamine reactant from 1.1 to 1.5 equivalents led to a significant increase in the yield of the desired macrocyclic product from 27% to 48%. researchgate.net This highlights the importance of stoichiometry in favoring intramolecular cyclization over intermolecular polymerization.

For Stille-type coupling reactions involving the related isomer 5,8-dibromoquinoxaline, anhydrous tetrahydrofuran (B95107) (THF) was used as the solvent. acs.org The reaction mixture was heated to 100 °C for 70 minutes with a Pd(PPh₃)₂Cl₂ catalyst to achieve a 44% yield of the coupled product after purification. acs.org

The synthesis of the parent this compound itself can be achieved via the bromination of quinoxaline precursors. The reaction of 4,5-dibromo-1,2-diaminobenzene with benzil yields 6,7-dibromo-2,3-diphenylquinoxaline. mdpi.com The choice of brominating agent and solvent system is crucial for selective bromination. For instance, using N-bromosuccinimide (NBS) in a solvent like acetonitrile at elevated temperatures is a common method for brominating quinoxaline rings. researchgate.net

| Reaction | Substrate | Reagents/Catalyst | Solvent | Temperature | Time | Yield | Reference |

| Diamination | 6,7-dibromo-2,3-diphenylquinoxaline | 2-methoxyethylamine, Pd(dba)₂, BINAP, tBuONa | Dioxane | Reflux | 24 h | 59% | mdpi.com |

| Macrocyclization | 6,7-dibromo-2,3-diphenylquinoxaline | 1,4-Dioxa-7,10-diazacyclododecane, Pd(dba)₂, BINAP, tBuONa | Dioxane | Reflux | 48 h | 46% | mdpi.com |

| Stille Coupling | 5,8-Dibromoquinoxaline | 2-(tributylstannyl)-3,4-(ethylenedioxy)thiophene, PdCl₂(PPh₃)₂ | THF | 100 °C | 70 min | 44% | acs.org |

| Suzuki Coupling | Brominated PTZ derivative | 4-tolylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Toluene | N/A | 24 h | 50-76% | mdpi.com |

Advanced Structural Elucidation and Spectroscopic Characterization of 6,7 Dibromoquinoxaline Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the molecular structure of 6,7-dibromoquinoxaline (B6158433). By analyzing the magnetic properties of its atomic nuclei, detailed information about the chemical environment, connectivity, and spatial arrangement of atoms can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Proton NMR (¹H NMR) spectroscopy of this compound provides key insights into the electronic environment of the hydrogen atoms attached to the quinoxaline (B1680401) core. In a study utilizing a 500 MHz NMR spectrometer with dimethyl sulfoxide-d6 (DMSO-d6) as the solvent, the ¹H NMR spectrum of this compound displays two distinct singlets. mdpi.comresearchgate.net

The protons at positions 2 and 3 of the pyrazine (B50134) ring are chemically equivalent and appear as a singlet at approximately 9.01 ppm. mdpi.comresearchgate.net The downfield chemical shift of these protons is attributed to the deshielding effect of the adjacent nitrogen atoms. The protons at positions 5 and 8 on the benzene (B151609) ring are also equivalent and resonate as a singlet at approximately 8.56 ppm. mdpi.comresearchgate.net The singlet nature of these signals is due to the symmetrical substitution pattern of the bromo groups at the 6 and 7 positions.

| Proton Position | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| H-2, H-3 | 9.01 | Singlet |

| H-5, H-8 | 8.56 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing information about the carbon framework of this compound. The ¹³C NMR spectrum, recorded at 125 MHz in DMSO-d6, reveals four distinct signals corresponding to the different carbon environments in the molecule. mdpi.comresearchgate.net

The carbons of the pyrazine ring, C-2 and C-3, are observed at approximately 147.14 ppm. mdpi.comresearchgate.net The quaternary carbons C-9 and C-10 are found at a chemical shift of about 141.56 ppm. mdpi.comresearchgate.net The bromine-substituted carbons, C-6 and C-7, appear at around 125.77 ppm, while the C-5 and C-8 carbons resonate at approximately 133.31 ppm. mdpi.comresearchgate.net

| Carbon Position | Chemical Shift (δ) in ppm |

|---|---|

| C-2, C-3 | 147.14 |

| C-9, C-10 | 141.56 |

| C-5, C-8 | 133.31 |

| C-6, C-7 | 125.77 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY, DOSY) for Structural Assignment

While one-dimensional ¹H and ¹³C NMR provide fundamental structural information, two-dimensional (2D) NMR techniques are crucial for unambiguous signal assignment, especially in more complex derivatives of quinoxaline. Techniques such as Correlation Spectroscopy (COSY) would confirm the coupling between adjacent protons, although in the case of the symmetrically substituted this compound, no homonuclear proton-proton couplings are expected.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate the proton signals with their directly attached carbon atoms. For this compound, this would show correlations between the proton signal at 9.01 ppm and the carbon signal at 147.14 ppm (C2/C3-H2/H3), and the proton signal at 8.56 ppm with the carbon signal at 133.31 ppm (C5/C8-H5/H8).

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of nuclei, which can be used to confirm the regiochemistry of substitution. Diffusion Ordered Spectroscopy (DOSY) is used to separate signals from different species in a mixture based on their diffusion rates, which can be useful for purity assessment.

Mass Spectrometry (MS)

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular mass of a compound, which in turn allows for the calculation of its elemental formula. For this compound (C₈H₄Br₂N₂), the calculated exact mass for the protonated molecule [M+H]⁺ is 286.88140 u. mdpi.comresearchgate.net Experimental HRMS analysis has yielded a found mass of 286.88165 u, which is in close agreement with the calculated value, thus confirming the elemental composition of the synthesized molecule. mdpi.comresearchgate.net The characteristic isotopic pattern of the two bromine atoms (approximately 1:2:1 ratio for the M, M+2, and M+4 peaks) would also be a key identifying feature in the mass spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules. In the context of the HRMS analysis of this compound, ESI was utilized to generate the protonated molecular ion [M+H]⁺. This method typically involves dissolving the analyte in a suitable solvent and introducing it into the mass spectrometer through a charged capillary, resulting in the formation of gas-phase ions. The observation of the [M+H]⁺ ion as the base peak is characteristic for quinoxaline derivatives under ESI conditions.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that is highly effective for determining the molecular weight of organic compounds with high accuracy. nih.govbruker.com For this compound, this technique is instrumental in confirming its molecular formula and isotopic distribution.

The molecular formula of this compound is C₈H₄Br₂N₂. The presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) with nearly equal natural abundance, results in a characteristic isotopic pattern in the mass spectrum. This pattern is a definitive indicator of the presence and number of bromine atoms in the molecule.

High-resolution mass spectrometry (HRMS) further validates the precise molecular weight of the compound. The calculated monoisotopic mass of the protonated molecule [M+H]⁺ is 286.88140 Da. nih.govsemanticscholar.org Experimental HRMS data for this compound shows a found value of 286.88165 Da for the [M+H]⁺ ion, which is in excellent agreement with the calculated value. semanticscholar.org

Table 1: Predicted Isotopic Distribution for the Molecular Ion of this compound (C₈H₄Br₂N₂) *

| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Ion Species |

| 285.88 | 50.7 | [M]⁺ (with two ⁷⁹Br) |

| 287.88 | 100.0 | [M]⁺ (with one ⁷⁹Br and one ⁸¹Br) |

| 289.88 | 49.8 | [M]⁺ (with two ⁸¹Br) |

This table represents a theoretical prediction based on the natural isotopic abundance of bromine. The actual MALDI-TOF spectrum would show peaks corresponding to the protonated molecule [M+H]⁺ or other adducts depending on the matrix and experimental conditions.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). For this compound, the IR spectrum is characterized by vibrations of the quinoxaline core and the carbon-bromine bonds.

The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. scialert.net The in-plane and out-of-plane aromatic C-H deformation vibrations occur in the region of 1300-1000 cm⁻¹. scialert.net The C=N stretching vibration within the quinoxaline ring is expected to appear as a strong absorption band in the region of 1630-1600 cm⁻¹. scialert.netekb.eg The C-N stretching vibration is typically found in the range of 1150-1130 cm⁻¹. scialert.net The C-C stretching vibrations of the aromatic rings generally arise in the 1625-1430 cm⁻¹ region. scialert.net The presence of bromine substituents is indicated by C-Br stretching vibrations, which are expected at lower wavenumbers.

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound *

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100 - 3000 | Weak to Medium | Aromatic C-H Stretch |

| 1620 - 1580 | Medium to Strong | C=C Aromatic Ring Stretch |

| 1610 - 1590 | Medium | C=N Stretch |

| 1450 - 1350 | Medium | Aromatic C-H In-plane Bend |

| 1150 - 1130 | Medium | C-N Stretch |

| 900 - 675 | Medium to Strong | Aromatic C-H Out-of-plane Bend |

| Below 700 | Medium to Strong | C-Br Stretch |

These are predicted values based on the analysis of quinoxaline and its halogenated derivatives. scialert.netekb.egscialert.net

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound provides further insights into the molecular structure.

Similar to IR spectroscopy, aromatic C-H stretching vibrations are observed around 3100-3000 cm⁻¹. scialert.net The ring carbon-carbon stretching vibrations are prominent in the 1625-1430 cm⁻¹ region. scialert.net A resonance-enhanced Raman band, corresponding to in-plane stretching motions of the C-C and C-N bonds, is often observed in the 1340–1270 cm⁻¹ region for quinoxaline derivatives. researcher.life The C=N and C-N stretching modes of the indeno quinoxaline ring have been attributed at 1616, 1610 cm⁻¹ and at 1124, 1131 cm⁻¹ in both IR and Raman spectra, respectively. scialert.net

Table 3: Characteristic Raman Shifts for this compound *

| Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100 - 3050 | Weak to Medium | Aromatic C-H Stretch |

| 1620 - 1580 | Strong | C=C Aromatic Ring Stretch |

| 1610 - 1590 | Medium | C=N Stretch |

| 1340 - 1270 | Strong | C-C and C-N In-plane Stretch |

| 1150 - 1130 | Medium | C-N Stretch |

| Below 700 | Strong | C-Br Stretch |

These are predicted values based on the analysis of quinoxaline and its derivatives. scialert.netscialert.netresearcher.life

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

Electronic Transitions and Absorption Maxima Analysis

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands corresponding to π-π* and n-π* electronic transitions. Quinoxaline derivatives typically exhibit intense absorption bands in the 250–350 nm region, which are assigned to π-π* electronic transitions. mdpi.com A lower energy absorption in the visible region (400–500 nm) can be attributed to charge transfer transitions. mdpi.com The substitution pattern on the quinoxaline ring significantly influences the position of the absorption maxima (λmax). For instance, in a study of 2,3-bis(4-methoxycarbonylphenyl)-6,7-dibromoquinoxaline, absorption bands were observed in the 250-350 nm region and a band in the visible region around 400-500 nm. mdpi.comresearchgate.net

Table 4: Expected UV-Vis Absorption Maxima for this compound *

| Wavelength (λmax, nm) | Type of Transition |

| ~250 - 350 | π-π |

| ~400 - 500 | n-π or Charge Transfer |

These are generalized ranges based on the electronic properties of quinoxaline derivatives. mdpi.comresearchgate.net The exact λmax values will be influenced by the solvent.

Solvatochromic Effects on Absorption Characteristics

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents, which is a manifestation of the solvent's effect on the electronic absorption or emission spectra of a molecule. ijcce.ac.irniscpr.res.in The polarity of the solvent can significantly influence the energy levels of the ground and excited states of the solute, leading to shifts in the absorption maxima.

For a compound like this compound, increasing the polarity of the solvent is expected to cause a shift in the λmax. A bathochromic shift (red shift) to longer wavelengths occurs if the excited state is more polar than the ground state, while a hypsochromic shift (blue shift) to shorter wavelengths occurs if the ground state is more polar. In many D-π-A (donor-pi-acceptor) chromophores based on a quinoxaline core, a significant solvatochromic shift is observed. researchgate.net Halogenated compounds can also exhibit solvatochromism through halogen/π interactions with the solvent. nih.gov

To systematically study solvatochromic effects, the UV-Vis spectrum of this compound would be recorded in a series of solvents with varying polarity.

Table 5: Hypothetical Solvatochromic Data for this compound *

| Solvent | Dielectric Constant (ε) | Absorption Maximum (λmax, nm) |

| n-Hexane | 1.88 | (Hypothetical Value 1) |

| Toluene (B28343) | 2.38 | (Hypothetical Value 2) |

| Chloroform | 4.81 | (Hypothetical Value 3) |

| Tetrahydrofuran (B95107) (THF) | 7.58 | (Hypothetical Value 4) |

| Dichloromethane (DCM) | 8.93 | (Hypothetical Value 5) |

| Acetonitrile (B52724) | 37.5 | (Hypothetical Value 6) |

| Dimethyl Sulfoxide (B87167) (DMSO) | 46.7 | (Hypothetical Value 7) |

This table illustrates the type of data that would be collected to analyze solvatochromic effects. The actual λmax values would need to be determined experimentally.

Fluorescence and Luminescence Spectroscopy

The fluorescence and luminescence properties of molecules derived from this compound are of significant interest due to the system's potential as a core for various functional materials. The electron-withdrawing nature of the quinoxaline heterocycle, combined with the reactive bromine atoms at the 6 and 7 positions, allows for the synthesis of push-pull systems and other complex structures with tunable photophysical properties. nih.govworktribe.com These derivatives are promising candidates for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and smart materials. scispace.commdpi.com

The emission characteristics of this compound derivatives are highly dependent on the nature of the substituents introduced at the bromine positions. Research has focused on creating donor-acceptor (D-A) structures by substituting the bromo groups with electron-donating moieties, leading to compounds with pronounced photoluminescent properties. nih.gov

For instance, a series of macrocyclic ligands synthesized from 6,7-dibromo-2,3-diphenylquinoxaline exhibit strong fluorescence. nih.govresearchgate.net In acetonitrile, these compounds show emission maxima (λem) primarily in the blue-to-green region of the spectrum, ranging from 464 nm to 486 nm. nih.gov The fluorescence quantum yields (Φ) for these macrocycles are notably high, with measured values between 44% and 68%, indicating efficient emission processes. nih.govresearchgate.net The high brightness of these compounds is a direct result of their significant quantum yields and strong absorption characteristics. nih.gov

The solvent environment also plays a crucial role in the emission spectra. A study on macrocycles derived from 6,7-diamino-2,3-diphenylquinoxaline demonstrated a bathochromic (red) shift of the emission maxima with increasing solvent polarity. nih.govmdpi.com For example, in toluene, the emission is centered around 450 nm, while in the more polar methanol, it shifts to the 482–485 nm region. nih.govmdpi.com This solvatochromism is a key indicator of a charge-transfer character in the excited state.

In another study, a derivative, 2,3-bis(4-methoxycarbonylphenyl)-6,7-bis[(3-aminopropyl)amino]quinoxaline (QC1), was synthesized from its 6,7-dibromo precursor. mdpi.comresearchgate.net The fluorescence of this compound is highly sensitive to pH. Progressive acidification of an aqueous solution of QC1 leads to significant changes in the emission spectra, demonstrating the potential of these systems as fluorescent pH sensors. mdpi.com

Below is a table summarizing the photophysical properties of several macrocyclic derivatives of 6,7-dibromo-2,3-diphenylquinoxaline in acetonitrile. nih.govresearchgate.net

| Compound | Absorption Maxima λabs (nm) (log ε) | Emission Maxima λem (nm) | Quantum Yield (Φ) a (%) |

|---|---|---|---|

| 3 | 263 (4.45), 278 (4.44), 408 (4.25) | 466 | 56 |

| 5a | 263 (4.37), 278 (4.36), 408 (4.21) | 485 | 49 |

| 5b | 261 (4.34), 278 (4.33), 406 (4.22) | 465 | 61 |

| 5c | 261 (4.33), 279 (4.32), 406 (4.23) | 466 | 56 |

| 5e | 257 (4.39), 278 (4.36), 400 (4.19) | 480 | 44 |

| 5f | 281 (4.29), 404 (4.11) | 486 | 68 |

| 5g | 260 (4.30), 279 (4.29), 404 (4.19) | 464 | 65 |

| 5h | 262 (4.39), 280 (4.37), 406 (4.26) | 465 | 58 |

a Quantum yields were determined using quinine (B1679958) sulfate (B86663) in 0.05M H2SO4 (Φ = 53%) as a standard. nih.gov

While many traditional fluorophores suffer from aggregation-caused quenching (ACQ), where fluorescence intensity decreases in the aggregated state, certain derivatives of this compound have been shown to exhibit the opposite effect: Aggregation-Induced Emission (AIE). scispace.com AIE luminogens are typically non-emissive or weakly fluorescent when dissolved in a good solvent but become highly luminescent upon aggregation in a poor solvent or in the solid state. scispace.comrsc.org

A notable example is an o-phthalimide-based derivative, 2,3-diphenylquinoxaline-6,7-dicarboimide, which was synthesized from 2,3-diphenyl-6,7-dibromoquinoxaline. scispace.com This compound demonstrates classic AIE characteristics. In a pure DMSO solution, it is virtually non-fluorescent. However, the addition of water, a poor solvent, induces aggregation and leads to a dramatic increase in fluorescence intensity. scispace.com

The underlying mechanism for this AIE phenomenon is attributed to the Restriction of Intramolecular Rotation (RIR). scispace.com In the dissolved state, the phenyl groups attached to the quinoxaline core can rotate freely. This rotation provides a non-radiative pathway for the excited state to relax back to the ground state, thus quenching fluorescence. scispace.com When the molecules aggregate, these intramolecular rotations are physically hindered. This blockage of the non-radiative decay channel forces the excited state to decay via the radiative pathway, resulting in strong light emission. scispace.com

Further research into AIE properties involved synthesizing new 2,3-phenyl-6,7-diarylquinoxalines from the 6,7-dibromo precursor. worktribe.com A derivative functionalized with biphenyl (B1667301) groups at the 6,7-positions (Q-2Ph) was found to exhibit deep blue emission with distinct AIE characteristics, making it a candidate for use as a blue emitter in OLEDs. worktribe.com

The luminescence mechanism in many this compound derivatives is governed by an Intramolecular Charge Transfer (ICT) process. nih.govworktribe.com This occurs in molecules that have electron-donating (donor) and electron-accepting (acceptor) moieties. The quinoxaline core itself is electron-withdrawing. When electron-donating groups are attached at the 6 and 7 positions (by replacing the bromines), a donor-acceptor (D-A) structure is formed. nih.govworktribe.com

Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In these D-A systems, the HOMO is typically localized on the electron-donating groups, while the LUMO is concentrated on the electron-accepting quinoxaline core. worktribe.comresearchgate.net This spatial separation of orbitals results in a charge transfer from the donor to the acceptor upon excitation, forming an ICT excited state. worktribe.com The emission from this ICT state is often characterized by a broad, structureless band and a significant Stokes shift. nih.govworktribe.com

The ICT mechanism is strongly supported by several experimental observations:

Solvatochromism : As mentioned previously, derivatives of 6,7-diamino-2,3-diphenylquinoxaline show a bathochromic (red) shift in their emission spectra as solvent polarity increases. nih.govmdpi.com This is a classic hallmark of ICT, as the more polar solvent better stabilizes the polar ICT excited state, lowering its energy and resulting in longer-wavelength emission.

Substituent Effects : The introduction of strong electron-donating groups, such as pyrene, at the 6,7-positions of 2,3-diphenylquinoxaline (B159395) leads to a strong ICT process and a significant red-shift in the emission spectrum compared to derivatives with weaker donors. worktribe.com

Theoretical calculations, such as Density Functional Theory (DFT), have been used to further elucidate these mechanisms by visualizing the HOMO and LUMO distributions and calculating the energy gaps, corroborating the proposed ICT transitions. worktribe.comresearchgate.netd-nb.info

Theoretical and Computational Chemistry Studies on 6,7 Dibromoquinoxaline

Electronic Structure Theory

Electronic structure theory is the bedrock of computational chemistry, providing methods to solve the Schrödinger equation for a given molecule. For a molecule such as 6,7-Dibromoquinoxaline (B6158433), different levels of theory can be applied to gain insights into its behavior.

Density Functional Theory (DFT) has become a ubiquitous method in computational chemistry for its favorable balance of accuracy and computational cost. sphinxsai.com It is particularly well-suited for optimizing the ground state geometry of organic molecules. The core principle of DFT is that the energy of a system can be determined from its electron density.

For quinoxaline (B1680401) derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly employed. sphinxsai.cominpressco.cominpressco.com This functional combines a portion of exact Hartree-Fock exchange with exchange and correlation functionals. This is typically paired with Pople-style basis sets, such as 6-31G(d,p) or 6-311++G(d,p), which provide a flexible description of the electron distribution. researchgate.netscispace.com The optimization process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found. Such calculations would yield precise bond lengths, bond angles, and dihedral angles for this compound.

Table 1: Illustrative Optimized Geometrical Parameters for this compound calculated using DFT. Note: This table presents hypothetical data representative of typical DFT calculations for similar heterocyclic molecules, as specific experimental or calculated values for this compound are not readily available in the cited literature.

| Parameter | Atom Pair/Triplet | Value |

|---|---|---|

| Bond Length (Å) | C2-C3 | 1.39 |

| C6-Br | 1.90 | |

| N1-C2 | 1.33 | |

| C5-C6 | 1.40 | |

| **Bond Angle (°) ** | C5-C6-C7 | 120.5 |

| C6-C7-Br | 119.8 |

To investigate the properties of electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. rsc.orgchemrxiv.org It provides a computationally efficient means of calculating vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectroscopy. scispace.com

The methodology involves applying a time-dependent perturbation to the ground state density to model the absorption of a photon. uci.edu For quinoxaline-based dyes and materials, TD-DFT calculations, often using the CAM-B3LYP functional within a Polarizable Continuum Model (PCM) to simulate solvent effects, can accurately predict electronic transitions. scispace.comresearchgate.net These calculations reveal the nature of the transitions, such as n→π* or π→π*, and their corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Table 2: Illustrative Calculated Electronic Transitions for this compound using TD-DFT. Note: This table is a hypothetical representation of TD-DFT results, illustrating the type of data obtained for understanding electronic absorption properties.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S₀ → S₁ | 3.54 | 350 | 0.15 |

| S₀ → S₂ | 4.13 | 300 | 0.28 |

Ab initio (Latin for "from the beginning") methods are based on first principles without the use of empirical parameters. The foundational ab initio method is the Hartree-Fock (HF) theory, which approximates the many-electron wavefunction as a single Slater determinant. arxiv.org While computationally efficient for an ab initio method, HF neglects electron correlation, which can be a significant limitation.

To improve upon HF, post-Hartree-Fock methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) have been developed. These methods systematically include electron correlation, providing much higher accuracy for energies and properties, but at a significantly greater computational cost. nsf.gov For aromatic compounds, these methods can serve as a benchmark to validate the results from more approximate methods like DFT. nih.gov However, due to their computational expense, their application to molecules the size of this compound is less common for routine calculations than DFT.

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that are delocalized over the entire molecule. Analysis of these orbitals, particularly the frontier orbitals, is key to understanding a molecule's reactivity and electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides an estimate of the molecule's electronic excitation energy, chemical reactivity, and kinetic stability. researchgate.netjocpr.com

In quinoxaline derivatives, the HOMO is typically a π-orbital distributed across the aromatic system, while the LUMO is a π*-orbital. nih.gov The precise energy levels and spatial distribution of these orbitals can be reliably calculated using DFT. For this compound, the bromine atoms, being electronegative, are expected to lower the energy of both the HOMO and LUMO levels compared to unsubstituted quinoxaline.

Table 3: Illustrative Frontier Orbital Energies for this compound. Note: These values are representative examples based on typical DFT calculations for halogenated N-heterocycles.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.50 |

| LUMO | -1.80 |

| HOMO-LUMO Gap | 4.70 |

Band gap engineering refers to the process of controlling the HOMO-LUMO gap of a molecule to tune its optical and electronic properties. nih.gov This is a cornerstone of materials design for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). osti.govbeilstein-journals.org

The electronic properties of the quinoxaline core can be systematically modified by introducing substituents with different electron-donating or electron-withdrawing capabilities. rsc.org

Electron-withdrawing groups (e.g., cyano, fluoro) generally lower the energy of both the HOMO and LUMO. nih.gov Strong withdrawing groups can lower the LUMO level substantially, leading to a reduced band gap.

Computational studies are invaluable for predicting the impact of various substituents on the frontier orbital energies of the this compound scaffold. By calculating the HOMO and LUMO levels for a series of virtual compounds, researchers can rationally design molecules with a desired band gap for specific technological applications. This predictive power accelerates the discovery of new functional materials.

Intramolecular Charge Transfer (ICT) Pathway Analysis

The concept of Intramolecular Charge Transfer (ICT) is fundamental to understanding the photophysical properties of many organic molecules, particularly those with electron-donating and electron-accepting moieties. The quinoxaline core is inherently electron-deficient, acting as an acceptor. When substituted with electron-donating groups, the resulting molecule can exhibit significant ICT upon electronic excitation. In the case of this compound, the bromine atoms are weakly deactivating through induction but can participate in resonance, making the ICT character highly dependent on any other functional groups present.

Computational studies, primarily using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in analyzing ICT pathways. These calculations elucidate the nature of the electronic transitions. For instance, analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides a qualitative picture of charge transfer. In many donor-acceptor quinoxaline systems, the HOMO is localized on the electron-donating part of the molecule, while the LUMO is centered on the quinoxaline acceptor core. scispace.commdpi.com The electronic transition from the ground state to the first excited state can then be described as a HOMO-LUMO transition, which corresponds to a transfer of electron density from the donor to the acceptor. scispace.commdpi.com

Studies on various substituted quinoxalines have computationally verified this donor-acceptor architecture and its role in the observed photophysical properties. researchgate.netnih.gov For a hypothetical donor-substituted this compound, a computational ICT analysis would involve:

Frontier Molecular Orbital (FMO) Analysis: Calculating the spatial distribution and energy levels of the HOMO and LUMO to confirm their localization on the donor and acceptor fragments, respectively.

Natural Bond Orbital (NBO) Analysis: Quantifying the charge distribution in both the ground (S₀) and excited (S₁) states to determine the net charge transferred upon excitation.

Visualization of Charge Density Difference: Mapping the difference in electron density between the ground and excited states to visually represent the direction and magnitude of the charge transfer.

These analyses help in designing novel quinoxaline-based materials with tailored optical and electronic properties for applications in organic electronics and sensors. researchgate.net

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, providing insights into transient species like transition states and intermediates that are often difficult to observe experimentally. DFT calculations are commonly employed to map the energetic landscape of a reaction, revealing the most favorable pathway.

While specific mechanistic studies for reactions of this compound are not widely published, computational methods have been successfully applied to understand reactions involving the quinoxaline scaffold. For example, a detailed DFT study elucidated the complex mechanism of a palladium-catalyzed meta-C-H arylation reaction that utilizes a quinoxaline-based ligand. nih.govacs.org Such studies demonstrate the power of computational chemistry to unravel multi-step reaction sequences, including oxidative addition, reductive elimination, and the role of catalysts and mediators. nih.govacs.org The general acid-catalyzed condensation reaction between 1,2-diamines and 1,2-dicarbonyls to form the quinoxaline ring is another area where computational modeling can clarify the roles of catalysts and intermediates. researchgate.net

A critical aspect of mechanistic studies is the identification of the transition state (TS), which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), a key parameter that governs the reaction rate.

Computationally, a transition state is located as a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. This is confirmed by a frequency calculation, where a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction path. rri.res.in

In the context of a reaction involving this compound, such as a nucleophilic aromatic substitution, computational chemists would model the reactants, the putative transition state structure, and the products. The activation energy would be calculated as:

Ea = E_TS - E_Reactants

This calculated barrier provides a quantitative estimate of the reaction's feasibility. For complex, multi-step reactions, each step has its own transition state and activation energy, and the step with the highest barrier is identified as the rate-determining step. nih.gov

A potential energy surface (PES) is a conceptual and mathematical map that describes the energy of a molecule or a system of molecules as a function of its geometry. acs.org For a chemical reaction, a simplified one-dimensional PES is often depicted as a reaction coordinate diagram, showing the energy changes as reactants are converted into products via transition states and intermediates.

Computational methods allow for a more detailed mapping of the PES. By systematically changing key geometric parameters (like bond lengths and angles) and calculating the energy at each point, a multi-dimensional surface can be generated. An Intrinsic Reaction Coordinate (IRC) calculation is then performed starting from the transition state structure. This traces the minimum energy path down to the connected reactants and products, confirming that the identified TS is indeed the correct one for the reaction of interest. acs.org This detailed mapping helps to visualize the entire reaction pathway and can reveal unexpected intermediates or alternative competing pathways.

Reactions are most often carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational models must account for these solvent effects to achieve accuracy. The Polarizable Continuum Model (PCM) is a widely used implicit solvation method. iist.ac.in In PCM, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. The model calculates the electrostatic interactions between the solute's charge distribution and the polarized dielectric continuum.

This approach is effective for modeling the influence of solvent polarity on the stability of reactants, products, and charged intermediates or transition states. The applicability of PCM to halo-quinoxaline systems has been demonstrated in computational studies on related molecules, such as this compound-2,3-dicarbonitrile, where it was used to calculate solvent effects. rsc.org Including PCM in geometry optimizations and energy calculations provides more realistic activation energies and reaction thermodynamics compared to gas-phase calculations alone.

Spectroscopic Property Prediction and Validation

Computational chemistry provides robust methods for predicting various spectroscopic properties, including NMR spectra. These predictions are invaluable for structure verification, assigning experimental signals, and understanding structure-property relationships.

The prediction of NMR chemical shifts is a powerful application of quantum chemistry that aids in structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating isotropic magnetic shielding constants (σ). These shielding constants are then converted into chemical shifts (δ) by referencing them against a standard compound, usually Tetramethylsilane (TMS), calculated at the same level of theory.

The chemical shift is calculated as:

δ_sample = σ_TMS - σ_sample

For this compound, DFT calculations have been performed on derivatives, indicating the suitability of functionals like B3LYP with basis sets such as 6-31G(d,p) for describing the electronic structure of this system. mdpi.com A computational NMR study would involve:

Optimizing the geometry of this compound at a chosen level of theory.

Performing a GIAO NMR calculation on the optimized structure to obtain the absolute shielding constants for each carbon and hydrogen atom.

Performing the same calculation for TMS.

Calculating the final chemical shifts and comparing them with experimental data.

A strong correlation between the calculated and experimental shifts validates the computed structure. Discrepancies can point to incorrect assignments or suggest that the molecule may exist in a different conformation or electronic state than initially assumed. Below is a table showing the reported experimental ¹H and ¹³C NMR chemical shifts for this compound, which would be the benchmark for such a computational study. mdpi.com

| Atom | Experimental Chemical Shift (δ, ppm) mdpi.com | Calculated Chemical Shift (δ, ppm) |

|---|---|---|

| H-2/H-3 | 9.01 | Data not available in literature |

| H-5/H-8 | 8.56 | Data not available in literature |

| C-2/C-3 | 147.14 | Data not available in literature |

| C-4a/C-8a | 141.56 | Data not available in literature |

| C-5/C-8 | 133.31 | Data not available in literature |

| C-6/C-7 | 125.77 | Data not available in literature |

Theoretical UV-Vis and Fluorescence Spectral Simulation

The photophysical properties of this compound, specifically its absorption and emission characteristics, can be extensively studied using computational methods. Time-Dependent Density Functional Theory (TDDFT) is a primary tool for simulating UV-Vis absorption and fluorescence spectra, providing insights into electronic transitions. nih.govmdpi.com The process involves first optimizing the molecule's ground state geometry (S₀) using DFT. From this optimized structure, vertical excitation energies and oscillator strengths are calculated via TDDFT to generate the absorption spectrum. mdpi.com

To simulate the fluorescence spectrum, the geometry of the first excited state (S₁) is optimized. Vertical emission energies are then calculated from the S₁ optimized geometry back down to the ground state potential energy surface. nih.gov The choice of functional and basis set is crucial for accuracy. Functionals like CAM-B3LYP and B3LYP are commonly employed, with basis sets such as 6-311+G(d,p) providing a good balance between accuracy and computational cost for molecules of this type. nih.govmdpi.com Solvent effects, which can significantly shift spectral features, are often incorporated using continuum models like the Polarizable Continuum Model (PCM). nih.gov

For this compound, the lowest energy absorption bands are typically associated with π → π* transitions within the quinoxaline ring system. The heavy bromine atoms can influence the electronic structure and thus the transition energies. A simulated spectrum provides data on the maximum absorption wavelength (λmax), the corresponding excitation energy, and the oscillator strength (f), which is related to the intensity of the absorption.

Table 1: Illustrative Simulated UV-Vis and Fluorescence Data for this compound This table presents hypothetical data based on typical TDDFT calculations for similar aromatic compounds.

| Parameter | UV-Vis Absorption (Calculated) | Fluorescence Emission (Calculated) |

|---|---|---|

| Transition Type | S₀ → S₁ (π → π) | S₁ → S₀ (π → π) |

| λmax (nm) | 325 | 380 |

| Excitation/Emission Energy (eV) | 3.81 | 3.26 |

| Oscillator Strength (f) | 0.15 | N/A |

Spin-Orbit Coupling Matrix Element (SOCME) Calculations for Intersystem Crossing

Intersystem crossing (ISC) is a non-radiative process involving a transition between electronic states of different spin multiplicity (e.g., from a singlet state, S₁, to a triplet state, T₁). The efficiency of this process is governed by the magnitude of the spin-orbit coupling (SOC) between the states involved. researchgate.netrsc.org For molecules containing heavy atoms like bromine, SOC effects are significantly enhanced, making ISC a potentially dominant de-excitation pathway.

The rate of intersystem crossing (kISC) can be estimated using Fermi's Golden Rule, where the rate is proportional to the square of the spin-orbit coupling matrix element (SOCME) and dependent on the energy gap between the singlet and triplet states. researchgate.net Computational methods allow for the direct calculation of SOCMEs. These calculations are typically performed using approaches that incorporate relativistic effects, such as the Breit-Pauli spin-orbit Hamiltonian. researchgate.netchemrxiv.org

For this compound, SOCME calculations would quantify the coupling between the lowest singlet excited state (S₁) and nearby triplet states (Tₙ). A large SOCME value, often expressed in cm⁻¹, indicates a strong coupling and a higher probability of ISC. According to El-Sayed's rule, ISC is more efficient between states of different orbital types (e.g., ¹(n,π) ↔ ³(π,π)). Therefore, identifying the nature of the involved singlet and triplet states is a critical part of the analysis. The presence of two heavy bromine atoms in this compound is expected to result in large SOCMEs, facilitating population of the triplet state manifold upon photoexcitation.

Table 2: Illustrative Calculated Spin-Orbit Coupling Matrix Elements (SOCMEs) for this compound This table presents hypothetical data based on typical SOCME calculations for heavy-atom-containing heteroaromatic systems.

| Transition | S₁ State Character | Tₙ State Character | Energy Gap (S₁-Tₙ) (eV) | |SOCME| (cm⁻¹) |

|---|---|---|---|---|

| S₁ → T₁ | π,π | π,π | 0.55 | 15.2 |

| S₁ → T₂ | π,π | n,π | 0.20 | 85.5 |

Advanced Computational Approaches

QM/MM (Quantum Mechanics/Molecular Mechanics) Methods

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful approach to study the behavior of a molecule within a complex environment, such as a protein binding site or in solution. usc.edudntb.gov.ua In this framework, the chemically active region (e.g., this compound) is treated with a high-level quantum mechanics method (like DFT), while the surrounding environment (e.g., solvent molecules or protein residues) is described by a computationally less expensive molecular mechanics force field. nih.govmdpi.com

This multiscale technique is particularly useful for studying how environmental interactions affect the properties of this compound. For instance, QM/MM simulations could be used to:

Predict spectral shifts: Calculate how the UV-Vis absorption spectrum of this compound changes when it is bound to a biological macromolecule compared to when it is in a vacuum or a simple solvent.

Analyze binding interactions: Investigate the specific intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) between this compound and its environment, providing insights into binding affinity and orientation. mdpi.com

Model enzymatic reactions: If this compound were a substrate or inhibitor, QM/MM could be used to model the reaction mechanism within an enzyme's active site, calculating activation energies and identifying transition states. nih.gov

The accuracy of QM/MM calculations depends on the careful definition of the boundary between the QM and MM regions and the way in which the interaction between the two regions is handled (e.g., through mechanical or electronic embedding). usc.edu

Machine Learning and Artificial Intelligence in Chemical Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing computational chemistry by enabling rapid and accurate prediction of molecular properties. nih.govnih.gov Instead of relying solely on first-principles calculations, ML models are trained on large datasets of known chemical information to learn structure-property relationships. semanticscholar.org

For this compound, ML models could be applied in several ways:

Property Prediction: A model trained on a vast database of compounds could predict various properties of this compound, such as its solubility, toxicity, or electronic properties (e.g., HOMO/LUMO energies), much faster than traditional QM methods. nih.govrjptonline.org

Spectral Prediction: Deep learning models, particularly graph neural networks, can be trained to predict entire UV-Vis absorption spectra directly from the molecular structure. frontiersin.org

Reaction Outcome Prediction: AI can predict the likely products, yields, and optimal conditions for chemical reactions involving this compound, accelerating the discovery of new synthetic routes. rjptonline.orgfrontiersin.org

The success of these methods is highly dependent on the quality and size of the training data. semanticscholar.org While a model may not have been specifically trained on this compound, its predictions are based on the learned chemical patterns from thousands of other molecules, including those with similar structural motifs.

Conceptual DFT for Chemical Reactivity Descriptors

Conceptual Density Functional Theory (DFT) provides a framework for quantifying chemical reactivity using various descriptors derived from the electron density. mdpi.commdpi.com These descriptors offer a theoretical basis for understanding and predicting the reactive behavior of molecules like this compound without the need to simulate a full reaction pathway.

Key global reactivity descriptors include:

Chemical Potential (μ): Related to the negative of electronegativity, it measures the tendency of electrons to escape from the system. mdpi.com

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. According to the Hard and Soft Acids and Bases (HSAB) principle, hard molecules prefer to react with hard molecules, and soft with soft. mdpi.com

Electrophilicity (ω): A global index that quantifies the electrophilic character of a molecule. mdpi.com

Local reactivity descriptors, such as the Fukui function (f(r)) , identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. scielo.org.mxjmcs.org.mx By calculating the Fukui functions for this compound, one can predict which atoms are most susceptible to attack. For example, the analysis would likely indicate that the carbon atoms of the quinoxaline ring are susceptible to nucleophilic attack, while the nitrogen atoms are primary sites for electrophilic attack.